molecular formula C8H9N3O3S B12905385 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester CAS No. 81542-43-0

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester

Cat. No.: B12905385
CAS No.: 81542-43-0
M. Wt: 227.24 g/mol
InChI Key: QVSUROLNVNDTCA-ONEGZZNKSA-N
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Description

Methyl 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoate typically involves the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with appropriate reagents under controlled conditions. One common method involves the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by the reaction with hydrazonoyl chloride derivatives . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Methyl 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with biomolecules such as proteins and DNA, leading to various biological effects. The compound’s strong aromaticity and the presence of the =N-C-S- moiety contribute to its low toxicity and in vivo stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoate is unique due to its specific structure, which combines the thiadiazole ring with an oxobut-2-enoate moiety.

Properties

CAS No.

81542-43-0

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

methyl (E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoate

InChI

InChI=1S/C8H9N3O3S/c1-5-10-11-8(15-5)9-6(12)3-4-7(13)14-2/h3-4H,1-2H3,(H,9,11,12)/b4-3+

InChI Key

QVSUROLNVNDTCA-ONEGZZNKSA-N

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C(=O)OC

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC(=O)OC

Origin of Product

United States

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